3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with appropriate halogenated reagents. One common method includes the reaction of 2-aminobenzenesulfonamide with chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the benzothiadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: The benzothiadiazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-chlorosuccinimide), fluorinating agents (e.g., Selectfluor), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes and receptors.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as proteins and nucleic acids.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices
Mechanism of Action
The mechanism of action of 3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazine derivatives, such as:
- 3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide
- 7-Chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide .
Uniqueness
3,5-Dichloro-7-fluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to the specific positioning of chlorine and fluorine atoms, which impart distinct chemical and biological properties. These substituents enhance its potential as a versatile scaffold for drug development and material science applications .
Properties
Molecular Formula |
C7H3Cl2FN2O2S |
---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
3,5-dichloro-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H3Cl2FN2O2S/c8-4-1-3(10)2-5-6(4)11-7(9)12-15(5,13)14/h1-2H,(H,11,12) |
InChI Key |
DXXROCJFPZXHOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)Cl)Cl)F |
Origin of Product |
United States |
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